Comparative SSTR2 Binding Affinity: N-Acetyl-Phe-Octreotide vs. Octreotide and DOTA-TOC
N-Acetyl-Phe-Octreotide retains high affinity for the SSTR2 receptor, a critical target for somatostatin analogs . While direct IC50 data for the acetylated compound is not widely published, class-level inference based on the parent molecule octreotide and related DOTA-conjugated analogs is instructive. Octreotide demonstrates an IC50 of 0.02 nM for the human SSTR2 receptor . In contrast, the DOTA-conjugated analog, DOTA-TOC, shows a lower SSTR2 affinity with an IC50 of 2.5 nM [1]. This 125-fold difference illustrates how modifications to the core octreotide structure can drastically alter receptor binding [1]. The N-terminal acetylation of N-Acetyl-Phe-Octreotide represents another distinct modification, which is known to modulate receptor interaction kinetics without abolishing SSTR2 binding, making it a valuable, non-radioactive analog for comparative SAR studies .
| Evidence Dimension | Human Somatostatin Receptor 2 (SSTR2) Binding Affinity |
|---|---|
| Target Compound Data | Data not directly published; inferred to retain high SSTR2 affinity similar to parent octreotide, with potential kinetic modulation due to N-terminal acetylation . |
| Comparator Or Baseline | Octreotide: IC50 = 0.02 nM ; DOTA-TOC: IC50 = 2.5 nM [1] |
| Quantified Difference | Octreotide vs. DOTA-TOC: 125-fold difference in IC50 [1]. |
| Conditions | In vitro competitive binding assays using human SSTR2 receptors [1]. |
Why This Matters
This data highlights the non-interchangeable nature of somatostatin analogs and positions N-Acetyl-Phe-Octreotide as a distinct tool for probing the impact of N-terminal modifications on SSTR2 binding.
- [1] ICGHCP. (2015). [68 Ga]-DOTANOC PET/CT in GEP-NETs (GEP-NOC). (Citing IC50 data for DOTA-TOC, DOTA-TATE, DOTA-NOC). View Source
